3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is a complex organic compound that features a unique combination of azetidine and oxazole rings. These heterocyclic structures are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid typically involves multiple steps. One common method starts with the preparation of the azetidine ring through a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition with NH-heterocycles. The oxazole ring is then introduced through a series of cyclization reactions. The final product is obtained after purification and characterization using techniques such as NMR spectroscopy and HRMS .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines and oxazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid involves its interaction with specific molecular targets. The azetidine ring can mimic natural amino acids, allowing the compound to interfere with protein synthesis in microorganisms. The oxazole ring contributes to the compound’s stability and bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar biological activities.
Oxetane derivatives: Compounds with a similar ring structure but different functional groups.
Pyrrolidine derivatives: Compounds with a five-membered ring structure similar to azetidine
Uniqueness
3-(Azetidin-3-yl)-5,5-dimethyl-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is unique due to its combination of azetidine and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and bioactivity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H15F3N2O3 |
---|---|
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
3-(azetidin-3-yl)-5,5-dimethyl-4H-1,2-oxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O.C2HF3O2/c1-8(2)3-7(10-11-8)6-4-9-5-6;3-2(4,5)1(6)7/h6,9H,3-5H2,1-2H3;(H,6,7) |
InChI-Schlüssel |
ROGPQXOJWVNMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=NO1)C2CNC2)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.